L-tert-Leucine

Overview

Description

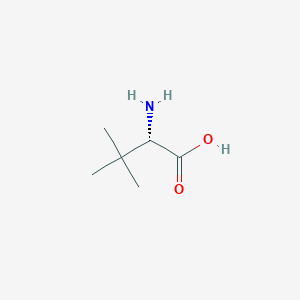

L-tert-Leucine (L-Tle), a non-proteinogenic branched-chain amino acid, is characterized by a tert-butyl group attached to the α-carbon. Its unique structure confers exceptional steric hindrance and chiral properties, making it a critical building block in synthesizing pharmaceuticals such as HIV protease inhibitors (e.g., atazanavir) and HCV protease inhibitors (e.g., telaprevir and boceprevir) .

Preparation Methods

Enzymatic Synthesis of L-tert-Leucine

Enzymatic methods dominate industrial L-Tle production due to high stereoselectivity, mild reaction conditions, and compatibility with green chemistry principles. Two primary strategies—cell-free enzyme systems and whole-cell biocatalysis—have been optimized for scalability and cost-efficiency.

Reductive Amination Using Leucine Dehydrogenase (LeuDH)

LeuDH catalyzes the reversible conversion of α-keto acids to L-amino acids using NADH as a coenzyme. The substrate trimethylpyruvic acid (TMP) undergoes reductive amination to yield L-Tle, with formate dehydrogenase (FDH) regenerating NADH via formate oxidation .

Fed-Batch Substrate Feeding to Mitigate Inhibition

In a 2 L bioreactor, Exiguobacterium sibiricum LeuDH (EsiLeuDH) and FDH were employed to convert 0.6 mol TMP under pH 8.5 conditions . Substrate inhibition occurred at TMP concentrations >0.4 M, reducing conversion to 83% . Implementing fed-batch TMP addition (40 mM per batch) sustained 81% average conversion over 30 h, yielding 65.6 g·L⁻¹ L-Tle . Kinetic analysis revealed EsiLeuDH’s superior affinity for TMP (Km = 5.96 mM, kcat/Km = 7.62 L·mmol⁻¹·s⁻¹) compared to Bacillus clausii LeuDH (Km = 25.7 mM) .

Whole-Cell Biocatalysis for Coenzyme Regeneration

Engineered Escherichia coli coexpressing LeuDH and FDH converted 100 mM TMP to L-Tle in 25 h with 87.38% yield and >99.99% ee . Sodium formate (200 mM) provided reducing equivalents, eliminating exogenous NADH requirements. This system achieved a space-time yield of 10.90 g·L⁻¹·day⁻¹, demonstrating industrial viability .

Process Optimization and Enzyme Engineering

Enzyme immobilization and directed evolution further enhance stability. For instance, EsiLeuDH retained 50% activity after 10 cycles at 50°C , while error-prone PCR mutagenesis of Bacillus LeuDH increased TMP conversion by 20% .

Chemical Synthesis Routes

Chemical methods, though less prevalent, offer complementary advantages in specific contexts, such as access to non-natural analogs.

Dynamic Kinetic Resolution (DKR) Using Chiral Catalysts

A patented DKR process utilized pentafluorophenol-(dibenzylamino) ester and benzhydrol with chiral PPY N-oxide catalyst 3 . At -5°C in benzotrifluoride/dichloroethane (1:1 vol.), the reaction achieved 84.6% yield and 99.4% ee for (S)-2-(dibenzylamino)-3,3-dimethylbutyrate benzhydryl ester . Subsequent Pd/C hydrogenation (0.1–0.5 MPa H₂) in methanol cleaved benzyl groups, affording L-Tle with >99.5% ee .

Catalytic Mechanism and Selectivity

The chiral catalyst’s pyridine nitrogen and oxygen atoms act as nucleophilic sites, enabling enantioselective acyl transfer. This mechanism avoids racemization, critical for maintaining stereochemical purity .

Comparative Analysis of Enzymatic vs. Chemical Methods

| Criterion | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Yield | 65.6–87.38% | 84.6% |

| Enantiomeric Excess | >99.99% | >99.5% |

| Reaction Time | 25–30 h | 16–24 h (DKR step) |

| Scalability | High (bioreactor compatible) | Moderate (sensitive to O₂) |

| Environmental Impact | Low (aqueous, mild conditions) | Moderate (organic solvents) |

Industrial-Scale Production Challenges

Downstream Processing

Crystallization of L-Tle requires precise pH control (5.9) and gradual cooling to 4°C . Rotary evaporation concentrates the reaction mixture, with final purity >99% achieved via recrystallization from ethanol/water .

Cost Drivers

Chemical Reactions Analysis

Key Reaction Parameters

Mechanism :

- LeuDH catalyzes the reversible conversion of TMP to L-Tle using ammonia and NADH.

- Formate dehydrogenase (FDH) regenerates NADH via oxidation of formate, enabling cofactor recycling .

Example Reaction Setup :

- Substrate : 0.8 M TMP

- Cofactors : 0.25 g/L NAD⁺, 0.8 M ammonium formate

- Enzymes : 20 g/L LeuDH, 30 g/L FDH

- Yield : 96% (0.5 M TMP conversion) .

Asymmetric Alkylation

- Reagents : Chiral auxiliaries (e.g., (S)-tert-leucine-derived squaramides) .

- Reaction : Conjugate addition of α-nitrocarboxylates to enones.

- Outcome : Enantiomeric excess (e.e.) >99% for quaternary α-amino acids .

Bis-lactim Ether Method

- Reagents : Glycine-derived bis-lactim ethers with tert-butyl groups.

- Mechanism : Alkylation followed by hydrolysis yields enantiopure L-Tle .

Derivatization Reactions

L-Tle’s tert-butyl group enables unique reactivity in peptide and small-molecule synthesis:

Peptide Coupling

- Example : Synthesis of N-4-bromo-1,8-naphthaloyl-(S)-tert-leucine.

- Conditions : EDCI/HOBt, DMF, 0°C → RT .

- Yield : 90% after recrystallization .

Chiral Ligand Preparation

- Application : Cu(II)-mediated asymmetric Henry reaction.

- Result : High enantioselectivity (e.e. >95%) for β-nitroalcohols .

HPLC Detection

| Parameter | Value | Source |

|---|---|---|

| Mobile Phase | 0.25% (NH₄)H₂PO₄:CH₃OH (100:5) | |

| Retention Time | 9.2 min (L-Tle) | |

| Detection Limit | 0.1 mg/mL |

Advantage : Direct detection without precolumn derivatization, avoiding interference from inorganic ammonium .

Substrate Inhibition and Process Optimization

High TMP concentrations (>100 mM) inhibit LeuDH activity, reducing conversion rates. Strategies to mitigate this include:

Fed-Batch Feeding

| Parameter | Outcome | Source |

|---|---|---|

| TMP Concentration | 40 mM (per batch) | |

| Total L-Tle Yield | 65.6 g/L (81% conversion) |

Key Insight : Maintaining TMP ≤50 mM prevents substrate inhibition while enabling scalable production .

Kinetic Comparison of LeuDH Variants

| Enzyme | (TMP) | (s⁻¹·mM⁻¹) | Source |

|---|---|---|---|

| PbLeuDH | 4.92 mM | 24.49 | |

| EsiLeuDH | 5.96 mM | 7.62 | |

| AdLeuDH | 100 mM | 0.10 |

Scientific Research Applications

Pharmaceutical Applications

L-tert-Leucine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its role as a chiral auxiliary facilitates the asymmetric synthesis of biologically active molecules, which is essential in drug development.

Key Uses:

- Antitumor Agents: L-Tle is utilized in the synthesis of peptides with antitumor properties, enhancing their efficacy and selectivity against cancer cells.

- Biological Inhibitors: It is involved in producing inhibitors that target specific biological pathways, contributing to treatments for diseases such as AIDS .

Case Study:

A study highlighted the use of L-Tle in synthesizing a novel peptide that demonstrated significant activity against cancer cell lines. The incorporation of L-Tle improved the peptide's stability and bioactivity compared to analogs lacking this amino acid .

Biocatalysis and Enzymatic Synthesis

The enzymatic production of this compound has become a focal point due to its advantages over traditional chemical methods. Leucine dehydrogenase (LeuDH) plays a pivotal role in catalyzing the conversion of trimethylpyruvic acid (TMP) to L-Tle through reductive amination.

Enzymatic Process:

- Catalysts: Various engineered forms of LeuDH have been developed to enhance catalytic efficiency. For instance, a thermostable variant from Exiguobacterium sibiricum showed high substrate specificity and stability at elevated temperatures .

- Conversion Rates: Studies report conversion rates exceeding 95% under optimized conditions, demonstrating the potential for large-scale production .

Data Table: Enzymatic Production of L-Tle

| Enzyme Source | Substrate Concentration (mM) | Conversion Rate (%) | Yield (g/L) |

|---|---|---|---|

| Exiguobacterium sibiricum | 100 | 81 | 65.6 |

| Bacillus coagulans | 200 | 58.4 | 116.84 |

Food Industry Applications

This compound is also employed as a nutritional fortifier and feed additive in animal husbandry. Its incorporation into animal feed has been shown to enhance growth performance and overall health.

Benefits:

- Nutritional Value: As an amino acid supplement, L-Tle contributes to improved protein synthesis in livestock.

- Market Demand: The growing demand for high-quality animal products has led to increased use of L-Tle in feed formulations .

Chiral Auxiliary in Organic Synthesis

In organic chemistry, this compound is extensively used as a chiral auxiliary for synthesizing enantiomerically pure compounds. Its steric properties allow for selective reactions that are crucial in creating molecules with specific configurations.

Applications:

Mechanism of Action

The mechanism of action of L-tert-Leucine involves its incorporation into chiral molecules, thereby influencing their stereochemistry and biological activity. The molecular targets and pathways vary depending on the specific application, but generally, it acts by enhancing the enantioselectivity of the reactions it is involved in .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The leucine/isoleucine isomers share a C₆H₁₃NO₂ formula but differ in branching and stereochemistry:

| Compound | Structure | Key Features | Applications |

|---|---|---|---|

| L-tert-Leucine | tert-butyl group at α-carbon | High steric bulk, chiral stability, resistance to racemization | Chiral ligand, protease inhibitor synthesis |

| L-Leucine | Linear iso-butyl chain | Proteinogenic, involved in muscle metabolism | Nutritional supplements, feed additives |

| L-Isoleucine | β-branched sec-butyl chain | Essential amino acid, regulates blood sugar and energy levels | Pharmaceuticals, dietary supplements |

| L-Norleucine | Linear n-butyl chain | Non-proteinogenic, used as an isosteric replacement in peptide engineering | Biochemical research, enzyme studies |

Key Insights :

- Steric Effects : L-Tle’s tert-butyl group enhances rigidity in drug molecules, improving binding specificity compared to linear or β-branched isomers .

- Solubility : L-Tle exhibits lower aqueous solubility than L-leucine or L-isoleucine due to its hydrophobic tert-butyl group, impacting formulation strategies .

Key Insights :

- Substrate Inhibition : TMP (used for L-Tle synthesis) shows substrate inhibition at high concentrations, necessitating fed-batch strategies for optimal yields .

- Thermostability : Marine-derived LeuDH from Pseudomonas balearica retains activity at 50°C for 14.7 hours, outperforming mesophilic counterparts used for L-leucine .

Key Insights :

- Enantiomer Availability: D-tert-Leucine, once synthetically challenging, is now accessible via chemical resolution, expanding catalytic applications .

- Regulatory Compliance : Biocatalytic L-Tle production aligns with green chemistry principles, reducing waste and energy use compared to chemical routes .

Biological Activity

L-tert-Leucine (L-Tle) is a branched-chain amino acid that has garnered attention in various fields, including pharmaceuticals and biotechnology. Its unique structure and properties make it a valuable building block for the synthesis of chiral compounds, pharmaceuticals, and as a ligand in asymmetric synthesis. This article explores the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and applications.

1. Synthesis of this compound

This compound is primarily synthesized through the asymmetric reduction of trimethylpyruvate (TMP) using leucine dehydrogenase (LeuDH). This reaction is significant due to its ability to produce enantiomerically pure L-Tle, which is essential for its application in drug development.

Table 1: Enzymatic Synthesis of this compound

| Enzyme Source | Reaction Type | Yield (%) | Specific Activity (U/mg) |

|---|---|---|---|

| LeuDH from Lysinibacillus sphaericus | Asymmetric reduction | 87.38 | 1170 |

| LeuDH from Bacillus sphaericus | Asymmetric reduction | 85 | 666 |

The directed evolution of LeuDH has significantly improved the efficiency of L-Tle synthesis. For instance, a mutant enzyme (H6) exhibited over two-fold enhancement in specific activity compared to the wild-type enzyme .

2. Biological Activity and Mechanism

The biological activity of this compound is closely linked to its interactions with enzymes and its role as a substrate. LeuDH catalyzes both oxidative deamination and reductive amination reactions, allowing for the conversion of TMP to L-Tle. This enzyme exhibits a preference for nonpolar aliphatic amino acids, demonstrating its specificity in catalyzing reactions involving L-Tle .

This compound participates in various metabolic pathways:

- Oxidative Deamination : Converts L-Tle to α-keto acid.

- Reductive Amination : Converts TMP into L-Tle using NADH as a cofactor.

The catalytic efficiency of LeuDH towards TMP is enhanced by engineering strategies that optimize enzyme performance, making it a crucial component in biocatalytic processes for L-Tle production .

3. Applications in Pharmaceuticals

This compound's chiral nature makes it an important compound in the pharmaceutical industry. It serves as:

- A chiral auxiliary in asymmetric synthesis.

- A precursor for the development of various drugs.

The ability to synthesize L-Tle with high purity and yield enhances its utility in drug formulation and development .

Case Study 1: Enhanced Production via Engineered Enzymes

A study demonstrated that by employing directed evolution techniques on LeuDH from Lysinibacillus sphaericus, researchers achieved a productivity rate of 1170 g/L/day for L-Tle synthesis. This marked improvement highlights the potential for biotechnological advancements in amino acid production .

Case Study 2: Industrial Application

In an industrial context, the application of engineered E. coli strains expressing optimized LeuDH resulted in an efficient one-pot synthesis process for L-Tle from TMP, achieving yields greater than 87% with high enantiomeric excess (>99.99%) within 25 hours .

5.

This compound stands out as a versatile compound with significant biological activity, particularly in enzymatic reactions leading to its synthesis. The advancements in enzyme engineering and biocatalysis have opened new avenues for its production, making it a key player in pharmaceutical development and synthetic chemistry. Ongoing research continues to explore its potential applications and improve production methodologies.

Q & A

Basic Research Questions

Q. What enzymatic strategies are employed for the stereoselective synthesis of L-tert-leucine, and how do their conversion efficiencies compare?

this compound is synthesized via reductive amination using leucine dehydrogenase (LeuDH) coupled with cofactor-regenerating enzymes like formate dehydrogenase (FDH). For example, co-expression of Thermoactinomyces intermedius LeuDH and Pichia pastoris FDH in E. coli achieved 95% yield and 99.5% enantiomeric excess (ee) at 100 g/L substrate input . Alternative systems using Exiguobacterium sibiricum LeuDH achieved 99% conversion in 5.5 hours with 80.1% yield . Methodological variations include substrate concentration, temperature, and cofactor regeneration efficiency.

Q. What analytical methods are used to validate the enantiomeric purity of this compound in pharmaceutical research?

High-performance liquid chromatography (HPLC) with chiral columns is standard for determining enantiomeric excess. For instance, studies report >99% ee using Chiralpak AD-H columns under isocratic conditions . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) further confirm structural integrity and purity .

Q. How does this compound function as a chiral building block in protease inhibitor drugs?

this compound’s bulky tert-butyl group enhances steric hindrance, improving binding affinity in drugs like atazanavir (HIV protease inhibitor) and boceprevir (HCV NS3-4A protease inhibitor). Its incorporation reduces off-target interactions, a critical factor validated through X-ray crystallography and molecular docking studies .

Advanced Research Questions

Q. How can directed evolution optimize leucine dehydrogenase (LeuDH) for enhanced this compound synthesis efficiency?

Directed evolution targets LeuDH’s substrate-binding pockets and loop regions to improve catalytic activity. For example, mutations in Bacillus cereus LeuDH (e.g., A113D, F227L) increased substrate affinity by 2.5-fold, achieving 95% conversion at 150 g/L substrate . High-throughput screening using NADH-dependent absorbance assays accelerates mutant selection .

Q. What methodological approaches resolve discrepancies in reported optimal pH and temperature for LeuDH-catalyzed reactions?

Kinetic profiling under varying conditions (pH 7.0–9.0, 30–50°C) identifies enzyme-specific optima. For Exiguobacterium sibiricum LeuDH, pH 8.5 and 40°C maximize activity, while Thermoactinomyces intermedius LeuDH performs best at pH 7.5 and 37°C . Meta-analysis of published data and molecular dynamics simulations can explain structural determinants of these differences .

Q. How do multi-enzyme cascades address cofactor limitation challenges in this compound synthesis?

Co-expression of LeuDH with FDH or glucose dehydrogenase (GDH) enables NADH regeneration, reducing reliance on exogenous cofactors. A E. coli system expressing LeuDH and GDH achieved 99% conversion with 0.6 M substrate, leveraging intracellular NAD+ recycling . Stoichiometric modeling of cofactor flux ensures system balance .

Q. What are the challenges in scaling enzymatic this compound synthesis from laboratory to pilot-scale, and how can they be addressed?

Substrate inhibition at high concentrations (>150 g/L) and enzyme denaturation in bioreactors are key hurdles. Fed-batch strategies with controlled substrate feeding mitigate inhibition, while immobilizing enzymes on chitosan beads improves thermostability (retaining 90% activity after 10 cycles) . Computational fluid dynamics (CFD) optimizes mixing efficiency in large-scale reactors .

Q. Methodological Guidance for Data Analysis

Q. How should researchers design experiments to compare the efficiency of whole-cell vs. purified enzyme systems for this compound synthesis?

- Whole-cell systems : Measure volumetric productivity (g/L/h), cell viability, and byproduct formation via HPLC .

- Purified enzymes : Assess specific activity (U/mg protein), turnover number (kcat), and stability under operational conditions .

- Statistical analysis : Use ANOVA to compare yields and reaction rates across triplicate trials .

Q. What strategies integrate multi-omics data to improve this compound biosynthesis in engineered strains?

Transcriptomics (RNA-seq) identifies rate-limiting enzymes, while proteomics (LC-MS/MS) quantifies enzyme expression levels. For example, upregulating leuDH and fdh genes in E. coli increased NADH availability, boosting yield by 15% . Flux balance analysis (FBA) models metabolic pathways to predict optimal gene knockout targets .

Properties

IUPAC Name |

(2S)-2-amino-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDBDJFLKKQMCM-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017204 | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-02-3 | |

| Record name | L-tert-Leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Valine, 3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6RFC9IVP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.